molecular formula C12H8ClNO2 B1454773 2-Chloro-4-(pyridin-2-yl)benzoic acid CAS No. 904310-61-8

2-Chloro-4-(pyridin-2-yl)benzoic acid

Cat. No.: B1454773
CAS No.: 904310-61-8
M. Wt: 233.65 g/mol
InChI Key: XFFDLHWFACHDPI-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₈ClNO₂. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a pyridin-2-yl group.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(pyridin-2-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. For instance, it has been observed to inhibit certain peroxidases, which are enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides. This inhibition can lead to an accumulation of reactive oxygen species, thereby affecting cellular redox balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of key proteins in this pathway, this compound can induce changes in gene expression that lead to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can bind to the active site of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on cellular processes becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cell death. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. This metabolism can lead to the formation of reactive intermediates that may further interact with cellular components, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chlorobenzoic acid is reacted with a pyridin-2-ylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Chloro-4-(pyridin-2-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(pyridin-3-yl)benzoic acid
  • 2-Chloro-4-(pyridin-4-yl)benzoic acid
  • 2-Chloro-3-(pyridin-2-yl)benzoic acid

Uniqueness

2-Chloro-4-(pyridin-2-yl)benzoic acid is unique due to the specific positioning of the chlorine and pyridin-2-yl groups on the benzoic acid ring. This unique structure can influence its reactivity and interaction with other molecules, making it particularly useful in certain chemical and biological applications .

Properties

IUPAC Name

2-chloro-4-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFDLHWFACHDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739344
Record name 2-Chloro-4-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904310-61-8
Record name 2-Chloro-4-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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